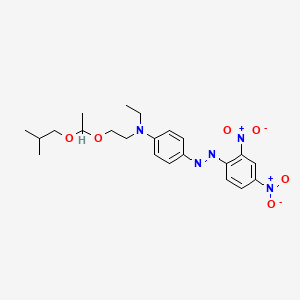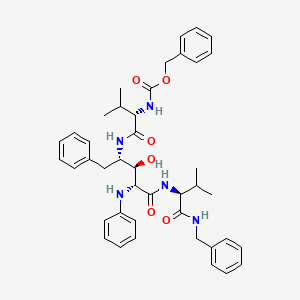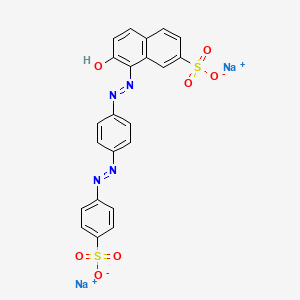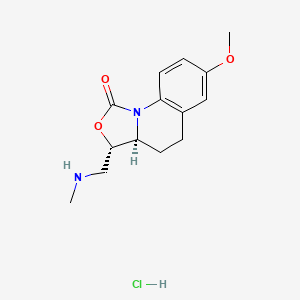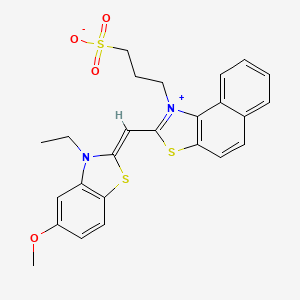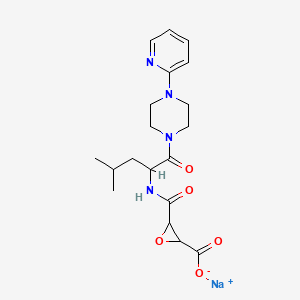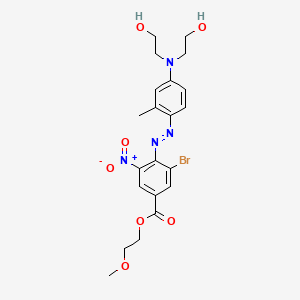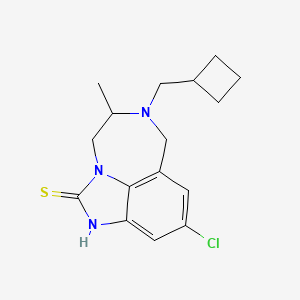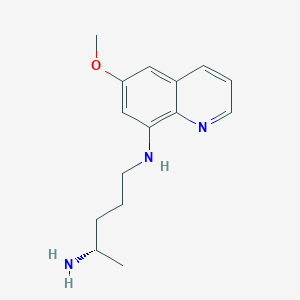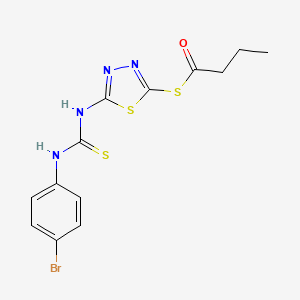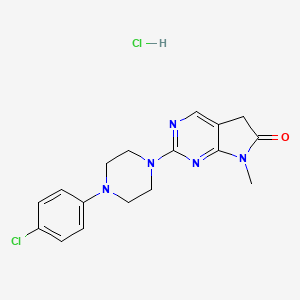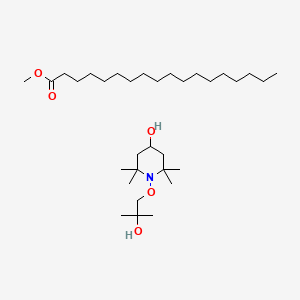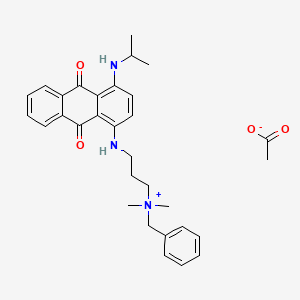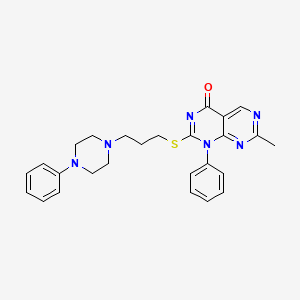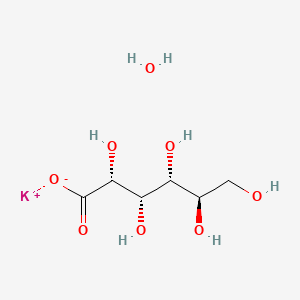
Potassium gluconate monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium gluconate monohydrate is a chemical compound with the formula C₆H₁₁KO₇·H₂O. It is the monohydrate form of potassium gluconate, which is a salt of potassium and gluconic acid. This compound is commonly used as a potassium supplement to treat or prevent low blood levels of potassium (hypokalemia). Potassium is an essential nutrient that plays a crucial role in maintaining proper cell function, nerve transmission, and muscle contraction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium gluconate monohydrate can be synthesized by neutralizing gluconic acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, and the product is then crystallized to obtain the monohydrate form. The reaction can be represented as follows: [ \text{C}6\text{H}{12}\text{O}_7 + \text{KOH} \rightarrow \text{C}6\text{H}{11}\text{KO}_7 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound involves the same neutralization reaction but on a larger scale. The process includes the following steps:
Neutralization: Gluconic acid is neutralized with potassium hydroxide in a controlled environment.
Crystallization: The resulting solution is cooled to crystallize this compound.
Filtration and Drying: The crystals are filtered and dried to obtain the final product
Análisis De Reacciones Químicas
Types of Reactions: Potassium gluconate monohydrate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form potassium gluconate lactone.
Reduction: It can be reduced to form potassium gluconate alcohol.
Substitution: It can undergo substitution reactions with other cations to form different gluconate salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions with other metal salts can be carried out in aqueous solutions.
Major Products:
Oxidation: Potassium gluconate lactone.
Reduction: Potassium gluconate alcohol.
Substitution: Various metal gluconates
Aplicaciones Científicas De Investigación
Potassium gluconate monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a source of potassium ions.
Biology: It is used in cell culture media to maintain potassium levels and support cell growth.
Medicine: It is used as a dietary supplement to treat hypokalemia and as an ingredient in electrolyte solutions.
Industry: It is used in the food industry as a mineral supplement and acidity regulator
Mecanismo De Acción
Potassium gluconate monohydrate can be compared with other potassium salts such as potassium chloride and potassium citrate:
Comparación Con Compuestos Similares
- Potassium Chloride (KCl)
- Potassium Citrate (C₆H₅K₃O₇)
- Potassium Bicarbonate (KHCO₃)
Potassium gluconate monohydrate is unique in its palatability and non-acidifying properties, making it a preferred choice for dietary supplements .
Propiedades
Número CAS |
35398-15-3 |
|---|---|
Fórmula molecular |
C6H13KO8 |
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
potassium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate |
InChI |
InChI=1S/C6H12O7.K.H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2-5,7-11H,1H2,(H,12,13);;1H2/q;+1;/p-1/t2-,3-,4+,5-;;/m1../s1 |
Clave InChI |
RROFNNJLJKLBFP-ZBHRUSISSA-M |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.[K+] |
SMILES canónico |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


